molecular formula C12H21N3O2 B2596655 N1-cyclopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide CAS No. 952974-86-6

N1-cyclopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Cat. No. B2596655
CAS RN: 952974-86-6
M. Wt: 239.319
InChI Key: UMNTXXHQPHHAPI-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxalamides and has been synthesized using various methods.

Scientific Research Applications

Polyamine Catabolism and Antitumor Activity

N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, a compound related to N1-cyclopropyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, has been identified as a new class of antitumor agents. It shows selective cytotoxic activity in certain cell types, notably through the induction of programmed cell death (PCD). This process is mediated by the induction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cells, leading to oxidative stress from hydrogen peroxide production. This mechanism may underpin its potential as an antineoplastic agent (Ha, Woster, Yager, & Casero, 1997).

Cardioprotective Effects

N-Acetylcysteine (NAC) has shown protective effects against cardiotoxicity induced by cyclophosphamide, an oxazaphosphorine nitrogen mustard alkylating drug related to this compound. NAC's role in attenuating oxidative and nitrosative stress and preserving antioxidant enzyme activity highlights its potential in mitigating the cardiotoxic effects of similar compounds (Mansour, El Kiki, & Hasan, 2015).

Role in Modulating Tissue Transglutaminase Expression

Research on new substituted 1-phenyl-2-cyclopropylmethylamines, structurally similar to this compound, suggests their role in modulating the expression of tissue transglutaminase (TG-2) in primary astroglial cell cultures. This modulation could be crucial in understanding the compound's effect on cellular processes (Prezzavento et al., 2007).

Synthesis Methodologies

Advanced methodologies have been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, which are structurally related to this compound. These methodologies provide a useful formula for the synthesis of both anthranilic acid derivatives and oxalamides, indicating their relevance in synthetic chemistry (Mamedov et al., 2016).

Oxalamide-Based N-Heterocyclic Carbene Reactivity

The reactivity of oxalamide-based carbene has been investigated, providing insights into its potential applications in chemical synthesis and reactions. This includes carbene addition yielding cyclopropanation products and the formation of selenides, highlighting diverse applications in organic and organometallic chemistry (Braun, Frank, & Ganter, 2012).

properties

IUPAC Name

N'-cyclopropyl-N-[(1-methylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2/c1-15-6-4-9(5-7-15)8-13-11(16)12(17)14-10-2-3-10/h9-10H,2-8H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNTXXHQPHHAPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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